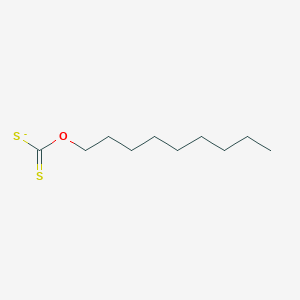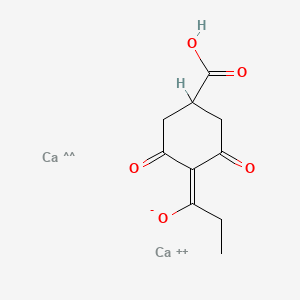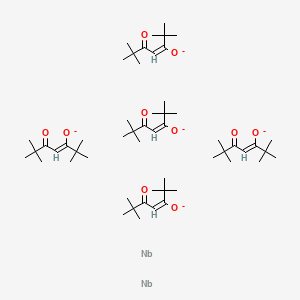![molecular formula C20H29F3N4O7 B15133545 (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFA-aha-dU, also known as 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2’-deoxyuridine, is a synthetic nucleoside analog. It is characterized by the presence of a trifluoroacetamido group and an acrylamido group attached to the deoxyuridine scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aha-dU typically involves multiple steps, starting from commercially available deoxyuridineThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts or reagents like trifluoroacetic anhydride and acryloyl chloride .
Industrial Production Methods
While specific industrial production methods for TFA-aha-dU are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
TFA-aha-dU can undergo various chemical reactions, including:
Oxidation: The trifluoroacetamido group can be oxidized under specific conditions.
Reduction: The acrylamido group can be reduced to form corresponding amines.
Substitution: The nucleoside scaffold allows for substitution reactions, particularly at the uridine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the trifluoroacetamido group can yield trifluoroacetic acid derivatives, while reduction of the acrylamido group can produce amine derivatives .
Aplicaciones Científicas De Investigación
TFA-aha-dU has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in nucleic acid research, helping to study DNA interactions and modifications.
Industry: Utilized in the development of specialized polymers and materials due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of TFA-aha-dU involves its incorporation into nucleic acids, where it can interfere with normal DNA processes. The trifluoroacetamido group and acrylamido group can interact with enzymes and proteins involved in DNA replication and repair, leading to potential therapeutic effects. The molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog used in cancer treatment.
2’-Deoxy-5-iodouridine: Used in antiviral research.
5-Ethynyl-2’-deoxyuridine: A thymidine analog used in cell proliferation studies
Uniqueness
TFA-aha-dU is unique due to the presence of both trifluoroacetamido and acrylamido groups, which confer distinct chemical properties and potential biological activities. These functional groups allow for specific interactions with biological targets, making TFA-aha-dU a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H29F3N4O7 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C20H29F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,12-14,16,28-29H,1-4,7-11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t12?,13-,14+,16+/m0/s1 |
Clave InChI |
BZHKPDZLTIBLHU-AVZORQOHSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
SMILES canónico |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)


![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)


![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
